N-Isopropylethylenediamine
Overview
Description
N-Isopropylethylenediamine is a derivative of ethylenediamine where an isopropyl group is attached to one of the nitrogen atoms. It is a compound that has been studied for various applications, including CO2 capture, corrosion inhibition, and as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of N-isopropylethylenediamine derivatives has been explored in several studies. For instance, N,N-Diisopropylethanediamine was synthesized from diisopropylamine and ethylene oxide, followed by chloridization and amination processes . Another study reported the synthesis of a long-chain acyclic phosphazene derivative of N,N'-dimethyl-ethylenediamine via a Staudinger reaction . Additionally, N,N'-bis(1-phenylethanol)ethylenediamine was synthesized and investigated for its corrosion inhibition properties .
Molecular Structure Analysis
The molecular structure of N-isopropylethylenediamine derivatives has been characterized using various analytical techniques. Single-crystal X-ray studies confirmed the structure of a novel long-chain acyclic phosphazene derivative . Similarly, the structure of N,N'-bis(3-aminopropyl)ethylenediamine complexes was elucidated through X-ray crystallography, revealing an octahedral coordination around the zinc atom .
Chemical Reactions Analysis
N-Isopropylethylenediamine and its derivatives participate in a range of chemical reactions. For example, the N-isopropylethylenediamine appended M2(dobpdc) series exhibits a two-step CO2 capture process involving nucleophilic attack and proton transfer, leading to the formation of ammonium carbamate . In the context of corrosion inhibition, N,N'-bis(1-phenylethanol)ethylenediamine forms a protective layer on steel surfaces through adsorptive interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-isopropylethylenediamine derivatives are influenced by their molecular structure. The absorption and circular dichroism spectra of cobalt(III) complexes containing N,N-dimethylethylenediamine were studied to understand their geometrical configurations . The thermal stability of N,N,N',N'-tetra(2-nitrilethyl)ethylenediamine was characterized by TGA, showing stability up to 300°C . Additionally, the use of N-isopropyl-N'-phenyl-p-phenylenediamine as a stabilizer in rubber products highlights its antioxidative properties .
Scientific Research Applications
Rubber Industry Application
N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is prominently used as a stabilizer and antioxidant in rubber, particularly in tire manufacturing. This compound is also found in various other rubber products, such as squash balls, protective breathing masks, motorbike handles, boots, wrist watch straps, rubber arm bands, and orthopedic bandages (Hawley, 2011).
Bioengineering and Cell Release Applications
Poly(N-isopropyl acrylamide) (pNIPAM), which utilizes N-Isopropylethylenediamine, has been extensively used for bioengineering applications. It is particularly effective for the nondestructive release of biological cells and proteins. Applications include studying the extracellular matrix, cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, and manipulation of individual cells (Cooperstein & Canavan, 2010).
Pharmaceutical and Chemical Applications
In pharmaceutical research, derivatives of N-Isopropylethylenediamine have shown potential. For instance, N,N'-bis(2-boronic pinacol ester benzyl)ethylenediamine-N,N'-diacetic acid and its dimesylate salts are used as prodrugs, enhancing the delivery and effectiveness of certain medications (Thiele & Sloan, 2016).
Nanotechnology and Material Science
N-Isopropylethylenediamine derivatives are also significant in the field of nanotechnology and material science. For example, in the synthesis of carbon dots for selective detection of Fe3+ ions, ethylenediamine is used to improve the photoluminescence quantum yield, demonstrating the versatility of these compounds in advanced material applications (Sun et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N'-propan-2-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(2)7-4-3-6/h5,7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRUIMNNZBMLJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066505 | |
Record name | N-Isopropylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropylethylenediamine | |
CAS RN |
19522-67-9 | |
Record name | N-Isopropylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19522-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019522679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropylethylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediamine, N1-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Isopropylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isopropylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-isopropylaminoethylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062672 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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